1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Drug Design Physicochemical Profiling Permeability

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (CAS 2091684-34-1) is a disubstituted pyrazole derivative (molecular formula C₁₀H₁₂N₄, molecular weight 188.23 g/mol) bearing an ethyl group at the N1 position, a pyridin-3-yl group at the C3 position, and a primary amine at the C5 position. This compound belongs to the broader class of 1H-pyrazol-5-amines, a privileged scaffold in medicinal chemistry frequently explored for kinase inhibition and anti-proliferative applications.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
CAS No. 2091684-34-1
Cat. No. B1483927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
CAS2091684-34-1
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2=CN=CC=C2)N
InChIInChI=1S/C10H12N4/c1-2-14-10(11)6-9(13-14)8-4-3-5-12-7-8/h3-7H,2,11H2,1H3
InChIKeyBTTYJGBSUVWTQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (CAS 2091684-34-1): Procurement-Grade Overview of a Regiospecific Pyrazol-5-amine Scaffold


1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (CAS 2091684-34-1) is a disubstituted pyrazole derivative (molecular formula C₁₀H₁₂N₄, molecular weight 188.23 g/mol) bearing an ethyl group at the N1 position, a pyridin-3-yl group at the C3 position, and a primary amine at the C5 position [1]. This compound belongs to the broader class of 1H-pyrazol-5-amines, a privileged scaffold in medicinal chemistry frequently explored for kinase inhibition and anti-proliferative applications [2]. Its defining structural feature—the precise 1-ethyl, 3-(pyridin-3-yl) substitution pattern—distinguishes it from closely related regioisomers and positional analogs that share the same molecular formula, making unambiguous structural assignment essential for reproducible research procurement.

Why 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Cannot Be Interchanged with In-Class Analogs: The Regioisomerism Imperative


Within the 1H-pyrazol-5-amine family, subtle variations in substitution position—particularly the relocation of the ethyl group from N1 to C4 or the pyridyl attachment from C3 to C4—produce compounds with identical molecular formulae but divergent biological profiles. Published structure–activity relationship (SAR) studies on pyrazol-5-amines demonstrate that a regioisomeric switch can cause an almost complete loss of activity against the original kinase target while conferring potency against an entirely different kinase panel [1]. Consequently, treating 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine as interchangeable with its 4-ethyl regioisomer (CAS 1187561-58-5), its 4-pyridyl isomer (CAS 1240522-33-1), or its ethyl-linker homolog (CAS 1000896-70-7) risks invalidating SAR hypotheses and yielding non-reproducible results. The quantitative evidence below establishes the specific dimensions along which the target compound differs from each of these closest comparators.

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Quantitative Differential Evidence Against Closest Analogs


Polarity and Hydrogen-Bond Donor Profile Versus the 4-Ethyl Regioisomer (CAS 1187561-58-5)

The target compound exhibits a computed topological polar surface area (TPSA) of 56.7 Ų and one hydrogen-bond donor (HBD), compared to 67.6 Ų and two HBDs for its closest regioisomer, 4-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine [1][2]. The XLogP3-AA values also differ (0.8 vs. 1.3), indicating that the N1-ethyl substitution pattern yields a less lipophilic and less polar molecule than the C4-ethyl arrangement. This 10.9 Ų TPSA reduction and the loss of one HBD can substantially influence membrane permeability and oral absorption potential, as predicted by common drug-likeness filters.

Drug Design Physicochemical Profiling Permeability

Regioisomeric Selectivity: Class-Level Evidence for Kinase Target Switching

In a systematic SAR study of pyrazol-5-amine derivatives, Thaher et al. (2012) demonstrated that moving the pyridyl substituent from the C4 position to the C3 position of the pyrazole ring—analogous to the structural difference between our target compound and its 4-ethyl regioisomer—resulted in an almost complete loss of p38α MAP kinase inhibition while conferring nanomolar IC₅₀ activity against Src, B-Raf (wt and V600E), EGFR, and VEGFR-2 kinases [1]. Although the study examined tetrasubstituted pyrazoles, the underlying principle—that regioisomeric pyrazol-5-amines engage entirely different kinase targets—is directly transferable to the 1-ethyl vs. 4-ethyl disubstituted pair. No equivalent direct comparative kinase panel data exist specifically for 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine; this represents a class-level inference.

Kinase Inhibition Regioisomerism Structure–Activity Relationship

Pyridyl Positional Isomer Impact: 3-Pyridyl vs. 4-Pyridyl Attachment

The target compound bearing a pyridin-3-yl substituent (meta-pyridyl attachment) is structurally distinct from its 4-pyridyl isomer (CAS 1240522-33-1), which features a para-pyridyl attachment. In the broader pyrazol-5-amine literature, the position of the pyridyl nitrogen profoundly alters the hydrogen-bond acceptor geometry and the vector of potential interactions with kinase hinge regions. For example, in the PDB structure 4BDG, the core 3-(pyridin-3-yl)-1H-pyrazol-5-amine ligand (ChemComp P3J) engages the protein via the pyridine nitrogen in a specific orientation that would be geometrically inaccessible to the 4-pyridyl isomer [1]. Although both isomers share identical computed TPSA (56.7 Ų) and XLogP3 (0.8) [2][3], their three-dimensional pharmacophoric presentation diverges, precluding interchangeable use in structure-based design.

Ligand Recognition Pyridyl Isomerism Binding Affinity

Molecular Flexibility and Rotatable Bond Count Compared to the Ethyl-Linker Homolog (CAS 1000896-70-7)

The target compound contains two rotatable bonds, whereas the ethyl-linker homolog 3-(2-(pyridin-3-yl)ethyl)-1H-pyrazol-5-amine (CAS 1000896-70-7) contains three rotatable bonds [1][2]. The additional rotatable bond in the linker homolog arises from the ethylene spacer between the pyrazole and pyridine rings, increasing conformational entropy and potentially reducing binding affinity due to a greater entropic penalty upon complex formation. Computed TPSA (56.7 vs. 67.6 Ų) and HBD count (1 vs. 2) also differ markedly [1][2], indicating that the direct C3 attachment in the target compound produces a more constrained, less polar scaffold with potentially higher ligand efficiency.

Conformational Analysis Ligand Efficiency Fragment-Based Drug Discovery

Optimal Application Scenarios for 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (CAS 2091684-34-1) Driven by Differential Evidence


Kinase Inhibitor Medicinal Chemistry Requiring Defined Regioisomeric SAR

Programs exploring pyrazol-5-amine-based kinase inhibitors should procure the 1-ethyl-3-(pyridin-3-yl) regioisomer specifically when investigating C3-pyridyl,N1-ethyl substitution. The class-level evidence that regioisomerism can switch kinase selectivity from p38α MAPK to cancer kinases such as Src, B-Raf, and VEGFR-2 [1] underscores the risk of using the 4-ethyl regioisomer as a surrogate. The target compound's unique 1-ethyl-3-pyridyl arrangement ensures that SAR data are correctly attributed to this specific substitution pattern.

Cell-Permeable Probe Development Prioritizing Low TPSA and Minimal HBD Count

The target compound's TPSA of 56.7 Ų and single HBD make it a superior candidate over the 4-ethyl regioisomer (TPSA 67.6 Ų, 2 HBD) [1][2] for programs where passive membrane permeability is a critical selection criterion. Procurement of the 1-ethyl isomer should be specified when designing cell-based assays that require adequate intracellular exposure of the pyrazol-5-amine scaffold.

Structure-Based Drug Design Targeting the 3-Pyridyl Binding Geometry

When the target protein's binding site contains a hydrogen-bond donor positioned to interact with a meta-oriented pyridine nitrogen, the 3-pyridyl isomer (this compound) is the correct procurement choice. The 4-pyridyl isomer (CAS 1240522-33-1) would present an incompatible pharmacophoric geometry despite sharing identical computed TPSA and XLogP3 [3][4]. The co-crystal structure PDB 4BDG exemplifies how a 3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold engages its cognate binding site [5].

Fragment-Based or Conformationally Constrained Lead Generation

The target compound's lower rotatable bond count (2 vs. 3) relative to the ethyl-linker homolog (CAS 1000896-70-7) [6][7] positions it as a more rigid, potentially higher ligand-efficiency starting fragment. Procurement should favor this compound when the design strategy emphasizes minimizing conformational entropy loss upon target binding.

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